PF-06424439 is a potent and selective small molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. [, ] It was developed by Pfizer as a potential therapeutic agent for metabolic diseases, specifically type 2 diabetes and dyslipidemia. [, ] PF-06424439 belongs to the imidazopyridine class of compounds, which are known for their diverse biological activities. []
Spt-IN-1 is classified as a chemical inhibitor that specifically targets the serine palmitoyltransferase enzyme. The compound has been derived from synthetic organic chemistry processes aimed at developing selective inhibitors for biochemical pathways involving sphingolipid metabolism.
The synthesis of Spt-IN-1 involves several key steps typically found in organic synthesis protocols. While specific synthetic routes can vary, common methods include:
Technical details regarding the exact reagents and conditions used in the synthesis of Spt-IN-1 are typically documented in specialized chemical literature.
The molecular structure of Spt-IN-1 can be characterized by its specific arrangement of atoms, functional groups, and stereochemistry. Key structural features include:
Data regarding the molecular weight, formula, and specific stereochemical configurations can be found in chemical databases or publications focused on the compound.
Spt-IN-1 undergoes specific chemical reactions that facilitate its interaction with serine palmitoyltransferase:
Technical details about these reactions are often elucidated through kinetic studies and structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The mechanism of action for Spt-IN-1 involves:
Quantitative data on inhibition constants (Ki values) and other kinetic parameters are crucial for understanding its efficacy.
Spt-IN-1 possesses several notable physical and chemical properties:
Relevant data can be obtained from experimental studies focusing on solubility tests, stability assays, and physicochemical characterization.
Spt-IN-1 has several applications in scientific research:
Spt-IN-1 is a synthetic small-molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. It is systematically named as 4-[6-(1-Oxoheptyl)imidazo[1,2-a]pyridin-8-yl]benzeneacetic acid, reflecting its core imidazopyridine scaffold linked to a phenylacetic acid moiety via a heptanoyl chain [4] [10]. The compound is also designated as CID 131954583 in the PubChem database and SPT Imidazopyridine 1 in pharmacological literature [1] [10]. Its molecular formula is C₂₂H₂₄N₂O₃, with a molecular weight of 364.44 g/mol [4] [10]. Common synonyms include "Compound 1" (referencing its designation in discovery pipelines) and "SPT inhibitor 1" [3] [10].
Table 1: Nomenclature of Spt-IN-1
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 4-[6-(1-Oxoheptyl)imidazo[1,2-a]pyridin-8-yl]benzeneacetic acid |
Molecular Formula | C₂₂H₂₄N₂O₃ |
CAS Number | 1933533-18-6 |
PubChem CID | 131954583 |
Common Research Aliases | SPT Imidazopyridine 1, Compound 1 |
Spt-IN-1 features a planar imidazo[1,2-a]pyridine heterocycle, which serves as the central pharmacophore. This ring system is substituted at the 6-position with a heptanoyl chain (‑CO‑(CH₂)₅‑CH₃) and at the 8-position with a para-substituted phenyl group bearing a ‑CH₂COOH moiety [4] [10]. Key structural attributes include:
Biophysical analyses confirm the compound’s stability under physiological pH (pH 5–7.4) and moderate lipophilicity (predicted logP ~3.5), aligning with its cell permeability and oral bioavailability [4].
Table 2: Physicochemical Properties of Spt-IN-1
Property | Value | Significance |
---|---|---|
Molecular Weight | 364.44 g/mol | Optimal for cell permeability |
Solubility (DMSO) | 125 mg/mL (343 mM) | Facilitates in vitro stock solutions |
Key Functional Groups | Carboxylate, Imidazopyridine, Ketone | Target engagement and solubility |
Aromatic Rings | 2 (Imidazopyridine + Phenyl) | Planarity for enzyme interaction |
Spt-IN-1 emerged from targeted drug discovery efforts in the mid-2010s to develop orally bioavailable SPT inhibitors as alternatives to natural products like myriocin, a potent but toxic fungal-derived SPT inhibitor [3] [10]. Key milestones include:
This work addressed a critical gap in sphingolipid therapeutics by creating synthetically tractable inhibitors with improved pharmacokinetic profiles over natural compounds [3] [10].
"Scalable routes enable gram-scale production for chronic in vivo studies." – Genin et al. (2016) [10]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7